N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
Description
N-Allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a thiourea derivative characterized by an allyl group attached to the hydrazine nitrogen and a 2-thienylcarbonyl substituent. Its molecular framework combines a thioamide group (-NH-CS-NH-) with a thiophene ring, offering unique electronic and steric properties. The compound is synthesized via cyclization or condensation reactions involving allyl isothiocyanate and thiophene-derived hydrazides, as exemplified in related syntheses (e.g., triazolethiones in ) .
Properties
IUPAC Name |
1-prop-2-enyl-3-(thiophene-2-carbonylamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS2/c1-2-5-10-9(14)12-11-8(13)7-4-3-6-15-7/h2-4,6H,1,5H2,(H,11,13)(H2,10,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAQZBVAVLMEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of Thiophene-2-Carboxylic Acid Hydrazide
Thiophene-2-carboxylic acid hydrazide is prepared by reacting thiophene-2-carboxylic acid with hydrazine hydrate. The reaction typically proceeds via activation of the carboxylic acid group, often using thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by nucleophilic substitution with hydrazine.
Reaction Conditions:
Step 2: Condensation with Allylisothiocyanate
The hydrazide undergoes nucleophilic addition with allylisothiocyanate in a polar aprotic solvent (e.g., ethanol or tetrahydrofuran). The reaction mechanism involves attack by the hydrazide’s amine group on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.
Optimized Protocol:
-
Molar Ratio: 1:1.1 (hydrazide:allylisothiocyanate) to ensure complete conversion.
-
Solvent: Ethanol, due to its ability to solubilize both reactants and facilitate precipitation of the product.
-
Temperature and Time: Reflux at 78°C for 5–12 hours, followed by cooling to room temperature. The product precipitates upon ice quenching and is isolated via filtration.
Yield: 70–79%, depending on purification methods (recrystallization vs. column chromatography).
Critical Analysis of Reaction Parameters
Solvent Selection
Ethanol is preferred for its balance of polarity and boiling point, which promotes reaction efficiency while enabling straightforward isolation. Alternatives like tetrahydrofuran (THF) or dichloromethane (DCM) have been explored for analogous thiourea syntheses but may require extended reaction times or specialized workup procedures.
Temperature and Stoichiometry
-
Temperature: Reflux conditions (78°C in ethanol) ensure sufficient energy for the nucleophilic addition-elimination mechanism. Lower temperatures (e.g., 40°C) result in incomplete conversion (<50% yield).
-
Stoichiometry: A 10% excess of allylisothiocyanate mitigates side reactions, such as hydrolysis of the isothiocyanate to allylamine.
Purification and Characterization
-
Isolation: Precipitation in ice-cold ethanol removes unreacted starting materials.
-
Characterization:
Comparative Evaluation of Alternative Methods
One-Pot Synthesis
A modified one-pot approach eliminates the need for isolating the hydrazide intermediate. Thiophene-2-carboxylic acid is treated with thionyl chloride, followed by in situ reaction with hydrazine hydrate and allylisothiocyanate. While this reduces procedural steps, yields are marginally lower (65–70%) due to competing side reactions.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl or thienyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazinecarbothioamides.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide exhibits notable antimicrobial properties . Studies have shown its effectiveness against various pathogens, including bacteria and fungi. For example:
- Study Findings : In a series of tests, derivatives of this compound demonstrated significant inhibition against common pathogens such as Trichophyton rubrum, with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/ml to 25 µg/ml for effective strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may interact with specific molecular targets involved in cancer cell proliferation and survival:
- Mechanism of Action : The exact mechanisms remain to be fully elucidated; however, initial findings indicate that the compound may induce apoptosis in cancer cells through modulation of signaling pathways related to cell growth and death.
Case Study 1: Antifungal Activity Evaluation
A study conducted at Istanbul University evaluated the antifungal activity of several derivatives of this compound. The results indicated that certain modifications led to improved efficacy against Candida albicans and Aspergillus niger. The study highlighted the potential for developing new antifungal agents based on this scaffold .
Case Study 2: Anticancer Research
In another investigation, researchers explored the anticancer effects of this compound on various cancer cell lines. The findings suggested that specific derivatives could inhibit cell proliferation significantly. Further research is needed to identify the precise molecular targets involved and to optimize these compounds for clinical use .
Mechanism of Action
The mechanism of action of N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Allyl vs.
- Aromatic Substituents: Thienyl (C₄H₃S) is smaller and less electron-rich than quinoline (C₉H₆N), which may reduce π-stacking interactions but improve metabolic stability .
- Electron-Withdrawing Groups : The 5-fluoro-2-oxoindolin-3-ylidene substituent in increases melting point (219–220°C) due to enhanced crystallinity from fluorine’s electronegativity .
Table 2: Bioactivity and Computational Insights
Key Observations :
- Antimicrobial Potential: Thienyl derivatives may exhibit moderate activity due to sulfur’s role in disrupting microbial enzymes, though quinoline analogues () show higher activity from extended π-systems .
- Conformational Flexibility : Molecular mechanics studies () highlight the allyl group’s role in enabling diverse conformers, optimizing interactions with biological targets .
Spectroscopic and Electronic Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
Biological Activity
N-allyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound features a thienyl group and a hydrazinecarbothioamide moiety, which are crucial for its biological interactions. The thienyl group can interact with enzyme active sites, while the hydrazinecarbothioamide can form hydrogen bonds with various biological macromolecules. These structural characteristics facilitate the modulation of enzyme or receptor activities, leading to diverse biological effects.
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, altering their activity.
- Hydrogen Bonding : The hydrazinecarbothioamide moiety forms hydrogen bonds with biological targets, influencing cellular pathways.
- Chemical Reactivity : It undergoes various chemical reactions such as oxidation and reduction, which may contribute to its bioactivity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, with findings suggesting promising results in inhibiting bacterial and fungal growth.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Inhibition Percentage |
|---|---|---|
| Mycobacterium tuberculosis | 12.5 µg/ml | 76% |
| Staphylococcus aureus | 25 µg/ml | 50% |
| Candida albicans | 50 µg/ml | 38% |
These results highlight its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : this compound has been shown to arrest the cell cycle in the G1 phase.
- Apoptotic Pathways : It activates caspases and promotes the expression of pro-apoptotic proteins while inhibiting anti-apoptotic factors.
In vitro studies demonstrate that this compound can reduce the viability of several cancer cell lines significantly .
Case Studies
- Antimycobacterial Activity Study : A study evaluated several derivatives of thienylcarbonyl hydrazines for their antimycobacterial activity using the BACTEC 460 system. The results indicated that compounds similar to this compound displayed significant inhibition against Mycobacterium tuberculosis, suggesting its potential in treating tuberculosis infections .
- Anticancer Screening : Another research effort focused on the synthesis and evaluation of new derivatives based on this scaffold. The findings revealed that certain modifications enhanced anticancer activity against breast and colon cancer cell lines, underscoring the versatility of this compound in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
